2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(2)10-4-5(11-6)3-8-9-7/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVVCERWZQLGGT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN=[N+]=[N-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CN=[N+]=[N-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 2,2 Dimethyl 4 S 4 Azidomethyl 1,3 Dioxolane
Reactions of the Azido (B1232118) Group
The azide (B81097) functional group is the primary site of reactivity in 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane, serving as a precursor to a variety of nitrogenous compounds through reductive transformations, and participating in addition reactions.
Reductive Transformations to Amines and Other Nitrogenous Compounds
The conversion of the azido group to a primary amine is a fundamental and widely utilized transformation of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane. This reduction can be achieved through several reliable methods, including catalytic hydrogenation and the Staudinger reaction, providing a mild and efficient route to the corresponding chiral amine, (S)-1-amino-2,3-propanediol acetonide.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to cleanly reduce the azide to an amine with the liberation of nitrogen gas. This approach is valued for its high yields and the clean nature of the reaction, which simplifies purification.
Staudinger Reduction: The Staudinger reaction offers a very mild alternative for the reduction of azides, proceeding in a two-step mechanism. rsc.orgwikipedia.org Initially, the azide reacts with a phosphine, typically triphenylphosphine (B44618), to form an iminophosphorane intermediate with the loss of dinitrogen. chem-station.comalfa-chemistry.com Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct. wikipedia.orgalfa-chemistry.com This method is particularly useful when other reducible functional groups are present in the molecule. organic-chemistry.org
Reduction with Lithium Aluminium Hydride (LiAlH4): As a powerful reducing agent, LiAlH4 is also capable of converting azides to primary amines. adichemistry.comlibretexts.orgwikipedia.org This method is effective but less chemoselective than catalytic hydrogenation or the Staudinger reduction, as LiAlH4 can also reduce other functional groups such as esters and carboxylic acids. libretexts.orgwikipedia.org
Interactive Table: Reductive Transformations of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane
| Starting Material | Reagent(s) | Product | Reaction Type | Notes |
| 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane | H2, Pd/C | (S)-1-Amino-2,3-propanediol acetonide | Catalytic Hydrogenation | High yield, clean reaction. |
| 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane | 1. PPh32. H2O | (S)-1-Amino-2,3-propanediol acetonide | Staudinger Reduction | Mild conditions, tolerant of many functional groups. wikipedia.orgalfa-chemistry.com |
| 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane | LiAlH4 | (S)-1-Amino-2,3-propanediol acetonide | Hydride Reduction | Powerful reducing agent, less chemoselective. adichemistry.comlibretexts.org |
Nucleophilic Additions and Electrophilic Azidations
The azide group in 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition, where it acts as a 1,3-dipole. wikipedia.org This reaction, often referred to as "click chemistry," involves the reaction of the azide with a dipolarophile, such as an alkyne, to form a stable five-membered triazole ring. beilstein-journals.org This transformation is highly efficient and regioselective, particularly when catalyzed by copper(I) salts, and is a powerful tool for linking molecular fragments.
Furthermore, the nitrogen-rich nature of the azide allows it to participate in the aza-Wittig reaction. chem-station.comwikipedia.org In this process, the azide first reacts with a phosphine to form an iminophosphorane, which can then react with a carbonyl compound, such as an aldehyde or ketone, to yield an imine. wikipedia.orgnih.gov This reaction provides a valuable method for the formation of carbon-nitrogen double bonds. researchgate.net
Intramolecular Rearrangements Involving the Azide
While less common for simple alkyl azides, intramolecular rearrangements involving the azide group can be synthetically useful transformations. One notable example is the intramolecular cyclization of azido-isocyanides, which can be triggered by the azide anion itself. researchgate.net Although specific examples involving 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane are not extensively documented, the potential for such rearrangements exists, particularly if other reactive functional groups are introduced into the molecule that could participate in an intramolecular fashion.
Reactions of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring in 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane serves as a protecting group for a chiral 1,2-diol. Its reactivity is primarily centered around its cleavage to reveal the diol functionality.
Ring-Opening Reactions and Derivatizations
The most significant reaction of the 1,3-dioxolane ring is its acid-catalyzed hydrolysis. Treatment with aqueous acid cleaves the acetal (B89532), deprotecting the diol to yield the corresponding chiral azido diol, (S)-1-azido-2,3-propanediol. This reaction is fundamental for liberating the diol functionality for further synthetic manipulations after the azide has been transformed or utilized. The stability of the dioxolane ring under basic and neutral conditions allows for selective reactions at the azido group without affecting the protected diol. The ease of this deprotection makes the dioxolane a valuable protecting group in multistep synthesis. rjsocmed.com The resulting chiral amino diols are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.govresearchgate.net
Functional Group Interconversions at the Dioxolane Core
Functional group interconversions directly at the dioxolane core of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane, without ring-opening, are not commonly reported. The stability of the acetal linkage under many reaction conditions means that chemical transformations are preferentially directed towards the more reactive azido group. However, derivatization of the hydroxyl groups after the ring-opening of the dioxolane is a common strategy to introduce further functionality into the molecule.
Applications of 2,2 Dimethyl 4 S 4 Azidomethyl 1,3 Dioxolane in Asymmetric Organic Synthesis
As a Chiral Building Block for Complex Molecules
The inherent chirality and functional group arrangement of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane make it an excellent starting material for the synthesis of more complex chiral molecules. Its structure allows for the transfer of stereochemical information to new products, ensuring the synthesis of enantiomerically enriched compounds.
Scaffold for Incorporating Chiral Quaternary Carbon Centers
The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane possesses a chiral quaternary center at the C4 position of the dioxolane ring. This existing stereocenter can act as a controlling element in reactions to generate adjacent quaternary centers with high diastereoselectivity.
Methodologies for creating such centers often rely on enantioselective catalysis or the use of chiral auxiliaries. rsc.org The dioxolane scaffold can serve as a chiral auxiliary, directing the approach of reagents to create new stereocenters, including quaternary ones, in a predictable manner. For instance, strategies like palladium-catalyzed enantioselective vinylation of lactams have proven effective in creating α-quaternary centers. nih.gov While not directly employing the title compound, these methods highlight the strategies in which a chiral framework is essential for establishing stereocontrol. The synthesis of vicinal quaternary centers, present in many bioactive natural products, can be achieved through powerful cycloisomerization reactions where stereochemistry is key. nih.gov
Table 1: Methodologies for Asymmetric Synthesis of Quaternary Carbon Centers
| Method | Catalyst/Auxiliary Type | Key Transformation | Result |
| Conjugate Addition | Chiral Ligand-Metal Complex | Addition of a carbon nucleophile to an α,β-unsaturated system | Formation of a β-quaternary center |
| Allylic Alkylation | Chiral Ligand-Metal Complex | Substitution of an allylic leaving group with a carbon nucleophile | Formation of an α-quaternary center |
| Cycloisomerization | Acid or Metal Catalyst | Intramolecular rearrangement and cyclization | Formation of vicinal quaternary centers |
| α-Vinylation | Chiral Ligand-Palladium Complex | Coupling of an enolate with a vinyl halide | Formation of an α-quaternary center nih.gov |
Precursor for Stereodefined Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. rsc.orgmdpi.com The azido (B1232118) group (N₃) in 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane is a versatile functional group that serves as a precursor for a wide array of nitrogenous compounds. mdpi.com
The azide (B81097) can be readily transformed into a primary amine via reduction (e.g., Staudinger reaction or catalytic hydrogenation). This resulting aminomethyl group can then participate in intramolecular cyclization reactions to form stereodefined heterocycles like pyrrolidines or piperidines. Alternatively, the azide group can undergo [3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition) to yield chiral 1,2,3-triazoles, a scaffold of significant interest in medicinal chemistry. nih.gov The synthesis of various heterocycles, including oxazoles, thiazoles, and oxazines, can also be achieved from azide precursors. mdpi.com
Table 2: Potential Heterocyclic Scaffolds from Azide Precursors
| Reaction Type | Reagent | Resulting Heterocycle |
| Reduction & Cyclization | 1. H₂/Pd-C 2. Intramolecular nucleophilic substitution | Pyrrolidine, Piperidine |
| [3+2] Cycloaddition | Terminal or Internal Alkyne | 1,2,3-Triazole |
| Aza-Wittig Reaction | Phosphine & Carbonyl Compound | Imine, leading to various heterocycles |
| Intramolecular C-H Amination | Rhodium or Ruthenium Catalyst | Fused cyclic amines |
Synthesis of Optically Active Intermediates
A key application of chiral building blocks is the synthesis of optically active intermediates, which are then elaborated into final target molecules, such as active pharmaceutical ingredients. clockss.org The (S)-configuration of the title compound is transferred through successive reaction steps to maintain optical purity in the subsequent products. Related chiral dioxolanes, such as (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol, are widely used to prepare other chiral intermediates like tosylates or acetonides, which are staples in asymmetric synthesis. sigmaaldrich.com Similarly, 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane can be converted into a variety of chiral intermediates. For example, reduction of the azide to an amine provides access to chiral amino alcohols after deprotection of the dioxolane, which are themselves valuable synthetic intermediates.
Role in Chiral Ligand and Catalyst Development
The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. The rigid, stereodefined scaffold of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane makes it an attractive starting point for the design of new ligands.
Development of Dioxolane-Based Chiral Ligands
Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions. utexas.edu The structure of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane is suitable for conversion into a chiral ligand. The azidomethyl group can be chemically modified into a coordinating group, such as an amine (via reduction) or a phosphine (via multi-step synthesis). The resulting aminomethyl or phosphinomethyl group, in concert with the two oxygen atoms of the dioxolane ring, could potentially act as a tridentate ligand (N,O,O- or P,O,O-). The rigid C2-symmetric backbone of many successful ligands, like DIOP, demonstrates the effectiveness of dioxolane scaffolds in creating a well-defined chiral pocket around a metal center. utexas.edu The development of axially chiral biphenyl ligands and other P,S-type ligands highlights the continuous search for novel structures with unique steric and electronic properties for catalysis. nih.govresearchgate.net
Application in Enantioselective Catalysis
Once a chiral ligand is synthesized from 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane, it can be complexed with a transition metal (e.g., iridium, rhodium, palladium, or copper) to form a chiral catalyst. nih.gov Such catalysts are employed in a wide range of enantioselective transformations. For example, chiral iridium catalysts have been developed for the enantioselective borylation and silylation of C-H bonds. nih.gov The specific stereochemical environment created by the dioxolane-based ligand would influence the substrate's approach to the metal center, thereby directing the reaction to favor the formation of one enantiomer over the other.
Table 3: Representative Enantioselective Reactions Using Chiral Metal Catalysts
| Reaction Type | Metal Center | Typical Chiral Ligand Type |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral Phosphines (e.g., BINAP) |
| Asymmetric C-H Borylation | Iridium | Chiral Bidentate N,N- or P,N-Ligands nih.gov |
| Asymmetric Allylic Alkylation | Palladium | Chiral Phosphines, N-Heterocyclic Carbenes |
| Asymmetric Diels-Alder | Copper, Scandium | Chiral BOX, PyBox Ligands |
| Asymmetric Epoxidation | Manganese, Titanium | Chiral Salen, Tartrate-based Ligands |
Contribution to Asymmetric Transformations Beyond Click Chemistry
The synthetic utility of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane in asymmetric synthesis is not limited to its participation in click chemistry. The chiral scaffold of this compound, combined with the versatile nature of the azide group, allows it to be a valuable precursor for the stereoselective synthesis of other important chiral building blocks, most notably chiral amines and amino alcohols. These transformations typically involve the stereocontrolled reduction of the azide moiety, where the existing stereocenter influences the formation of new chiral centers or is preserved during the synthetic sequence.
A key application in this context is the synthesis of chiral 1,2-amino alcohols. These motifs are prevalent in many biologically active molecules and chiral ligands. The synthesis often commences with the reduction of the azide group in 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane to a primary amine. This transformation can be achieved using various reducing agents, and the reaction proceeds with retention of the stereochemistry at the C4 position of the dioxolane ring. The resulting chiral aminomethyl dioxolane can then be further elaborated.
While specific, detailed research findings on the direct use of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane as a chiral auxiliary in reactions such as aldol or Michael additions are not extensively documented in dedicated studies, its role as a chiral precursor is well-established. The compound serves as a synthetic equivalent of a chiral aminomethyl synthon, with the azide group acting as a masked amine.
The following table summarizes the key transformations of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane beyond click chemistry, leading to the formation of valuable chiral intermediates.
| Starting Material | Transformation | Reagents | Product Class | Stereochemical Outcome |
| 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane | Azide Reduction | H₂, Pd/C or LiAlH₄ | Chiral Amine | Retention of configuration |
| 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane | Staudinger Reaction | PPh₃, H₂O | Chiral Amine | Retention of configuration |
These fundamental transformations underscore the importance of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane as a versatile chiral building block. The resulting chiral amines are pivotal intermediates for the synthesis of a wide array of more complex chiral molecules, thereby extending the utility of the parent azide compound far beyond the confines of cycloaddition chemistry. The stereochemical integrity maintained during these transformations is a testament to its robustness and reliability in asymmetric synthesis.
Integration of 2,2 Dimethyl 4 S 4 Azidomethyl 1,3 Dioxolane into Click Chemistry and Bioorthogonal Ligation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. springerprofessional.demdpi.com This reaction involves the coupling of an azide (B81097) with a terminal alkyne, facilitated by a copper(I) catalyst, to exclusively form a 1,4-disubstituted 1,2,3-triazole. researchgate.netyoutube.com The resulting triazole ring is a stable and robust linker, making CuAAC an invaluable tool in drug discovery, materials science, and bioconjugation. nih.govnih.gov
Regioselective Formation of 1,2,3-Triazoles
A defining feature of the CuAAC reaction is its high regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant directs the reaction to almost exclusively produce the 1,4-disubstituted product. researchgate.netnih.gov This is crucial when constructing complex molecules where precise connectivity is paramount. The reaction of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane with various terminal alkynes in the presence of a Cu(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, will yield the corresponding 1,4-linked triazole adducts with high fidelity. nih.gov The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. mdpi.com
Table 1: General Parameters for CuAAC Reactions
| Parameter | Typical Conditions |
|---|---|
| Catalyst | CuSO₄/Sodium Ascorbate, Cu(I) salts (e.g., CuI, CuBr) |
| Solvents | t-BuOH/H₂O, DMF, DMSO, CH₃CN |
| Temperature | Room Temperature to mild heating |
| Reaction Time | Minutes to several hours |
| Yields | Generally high to quantitative |
This table presents typical conditions for CuAAC reactions. Specific conditions can vary based on the substrates used.
Utility in Constructing Glycoconjugates and Oligomers
The chiral nature of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane, derived from (S)-glycerol, makes it an attractive building block for the synthesis of complex biomolecules and their mimics. The dioxolane moiety serves as a protected diol, which can be deprotected at a later synthetic stage to reveal hydroxyl groups for further functionalization, for instance, to mimic carbohydrate structures.
In the construction of glycoconjugates, this azide-functionalized building block can be "clicked" onto alkyne-modified sugars, peptides, or other biomolecules. nih.gov This modular approach allows for the rapid assembly of diverse libraries of compounds for biological screening. researchgate.net Similarly, it can be used in the step-wise synthesis of oligomers where the triazole ring acts as a stable, peptide-bond-like linkage. nih.govresearchgate.net The iterative coupling of bifunctional monomers containing both an azide and a protected alkyne can lead to well-defined oligo(triazole) chains. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Dioxolane-Fused Cycloalkynes
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst. magtech.com.cn The reaction's driving force is the relief of ring strain in a cycloalkyne, typically a cyclooctyne (B158145) derivative, upon cycloaddition with an azide. rsc.orgnih.gov This catalyst-free nature makes SPAAC particularly suitable for applications in living systems. chemrxiv.org
Catalyst-Free Bioconjugation Strategies
In a typical SPAAC-based bioconjugation, a biomolecule is functionalized with either an azide or a strained alkyne, and its reaction partner is introduced to the system. springerprofessional.dersc.orgrsc.org The aliphatic azide of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane is well-suited for these reactions. It can be efficiently coupled to proteins, nucleic acids, or surfaces that have been modified to bear a strained alkyne. This strategy allows for the specific labeling and tracking of biomolecules in their native environment. chemrxiv.orgresearchgate.net
Design Principles for Enhanced Reactivity
The reactivity of SPAAC is primarily governed by the structure of the strained alkyne. Significant research has been dedicated to designing cycloalkynes with enhanced reaction kinetics while maintaining sufficient stability for practical use. Key design principles include:
Increasing Ring Strain: Fusing the cyclooctyne ring to other ring systems, such as benzene (B151609) rings (dibenzoannulated cyclooctynes, DIBO) or cyclopropanes (bicyclo[6.1.0]nonynes), increases the deviation of the alkyne from its ideal linear geometry, thereby raising its ground-state energy and accelerating the reaction. nih.govrsc.org
Lowering the LUMO Energy: The introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne (propargylic position) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, enhancing its interaction with the azide's Highest Occupied Molecular Orbital (HOMO). magtech.com.cn
Accessibility of the Alkyne: Steric hindrance around the triple bond can significantly impact reaction rates. The design of the cycloalkyne should allow for unhindered approach of the azide. nih.gov
While the term "dioxolane-fused cycloalkynes" does not refer to a common class of reagents, the principles above would apply to any such designed molecule. The reaction rate of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane would be dependent on the specific strained alkyne partner used.
Table 2: Comparison of Reactivity for Common Cyclooctynes in SPAAC
| Cyclooctyne Derivative | Key Feature | Relative Reactivity |
|---|---|---|
| Cyclooctyne (OCT) | Parent compound | Baseline |
| DIBO | Dibenzoannulated | Increased |
| DIBAC/ADIBO | Aza-dibenzoannulated | Further Increased |
| BCN | Bicyclo[6.1.0]nonyne | High |
This table provides a qualitative comparison of the reactivity of different classes of cyclooctynes. Actual reaction rates depend on the specific azide and reaction conditions.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is another powerful tool for bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics. nih.govnih.gov This cycloaddition reaction typically occurs between an electron-poor diene, most commonly a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO) or a norbornene derivative. rsc.orgsigmaaldrich.comrsc.org
The azide functional group of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane does not fit the electronic requirements to act as either the diene or the dienophile in a typical IEDDA reaction. Azides are 1,3-dipoles and their characteristic reaction is the 1,3-dipolar cycloaddition, as seen in CuAAC and SPAAC. nih.gov The IEDDA reaction, in contrast, is a [4+2] cycloaddition. rsc.org
Therefore, direct participation of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane in an IEDDA reaction is not a characteristic transformation for this compound. For this molecule to be utilized in an IEDDA ligation strategy, the azide moiety would first need to be converted into a suitable dienophile, for example, a strained alkene. Such a multi-step process would negate the direct utility of the azide in this specific context. The primary utility of the azide group on this dioxolane derivative remains firmly within the domain of azide-alkyne cycloadditions.
Table 3: Components of a Typical Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
| Reaction Component | Chemical Nature | Example(s) |
|---|---|---|
| Diene | Electron-poor | 1,2,4,5-Tetrazines |
| Dienophile | Electron-rich / Strained | trans-Cyclooctenes (TCO), Norbornenes |
High Reaction Rate Kinetics in Aqueous Media
Scope of Tetrazine-Alkyne Combinations
Bioorthogonal chemistry has expanded to include extremely fast reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes or alkynes. sigmaaldrich.comnih.gov These reactions are known for their exceptional speed, with rate constants that can be orders of magnitude higher than those of CuAAC, making them highly suitable for in vivo applications where low concentrations of reactants are often necessary. sigmaaldrich.comnih.gov The reaction between a tetrazine and a strained alkene, for instance, proceeds rapidly without the need for a catalyst and produces only nitrogen gas as a byproduct. sigmaaldrich.com The kinetics of these IEDDA reactions are among the fastest known in click chemistry, with rate constants in aqueous solution at 25 °C ranging from 1 to 10⁶ M⁻¹s⁻¹. nih.gov
The azide group of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane can be readily converted to other functional groups, or the molecule can be incorporated into larger structures that bear a suitable dienophile for reaction with a tetrazine. This allows for the integration of this chiral building block into ligation strategies that demand exceptionally fast kinetics. The versatility of tetrazine chemistry, including the ability to tune reaction rates by modifying the tetrazine structure, provides a broad scope for its combination with molecules derived from this dioxolane. nih.govnih.gov
Staudinger Ligation Variants Utilizing the Azido (B1232118) Group
The Staudinger ligation is another cornerstone of bioorthogonal chemistry, involving the reaction of an azide with a phosphine. nih.gov This reaction proceeds through the formation of an aza-ylide intermediate, which can then be trapped to form a stable amide bond. nih.gov The Staudinger ligation is highly chemoselective and has been instrumental in labeling biomolecules within living systems. nih.gov
The azido group of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane is a prime substrate for the Staudinger reaction. By reacting it with appropriately engineered phosphines, this chiral fragment can be covalently linked to other molecules. While generally slower than many click cycloadditions, the Staudinger ligation offers a distinct and valuable method for bioconjugation. nih.gov The reaction's biocompatibility and the stability of the resulting amide linkage make it a powerful tool in chemical biology.
Strategic Importance in Modular Synthesis and Chemical Diversity
The concept of "click chemistry" emphasizes a modular approach to synthesis, where complex molecules are assembled from smaller, versatile building blocks. wikipedia.orgchemie-brunschwig.ch 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane is an excellent example of such a chiral building block. sigmaaldrich.comjigspharma.com Its defined stereochemistry is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. nih.govmdpi.com
The presence of the azide allows for its facile and specific incorporation into larger molecules using click chemistry, while the protected diol of the dioxolane ring offers a site for further chemical modification. nih.gov This modularity is of high strategic importance as it enables the rapid generation of diverse chemical libraries. By combining this chiral building block with a variety of other molecules through reliable click reactions, a vast array of new structures with potentially novel functions can be synthesized efficiently. This approach is central to modern drug discovery and materials science, where the ability to quickly create and screen diverse compounds is paramount. chemie-brunschwig.ch
Mechanistic and Computational Investigations of 2,2 Dimethyl 4 S 4 Azidomethyl 1,3 Dioxolane
Theoretical Studies on Dioxolane Ring Conformation and Stability
The 1,3-dioxolane (B20135) ring, a five-membered heterocycle, is not planar and exists in various conformations to minimize steric and torsional strain. Theoretical studies, often employing density functional theory (DFT) and ab initio molecular orbital theory, are used to analyze the potential energy surface of such rings. For the 1,3-dioxolane ring system, the two most common conformations are the "envelope" (Cs symmetry) and the "twist" or "half-chair" (C2 symmetry). In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
Computational analyses indicate that the energy difference between these conformers is typically small, allowing for rapid interconversion at room temperature. The preferred conformation for a substituted 1,3-dioxolane, such as 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane, is influenced by the steric and electronic nature of its substituents. The bulky gem-dimethyl group at the C2 position and the azidomethyl group at the C4 position significantly influence the ring's pucker and the orientation of the substituents. The (S)-configuration at the C4 chiral center dictates a specific absolute stereochemistry, but the ring itself remains conformationally flexible. The most stable conformation will be the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial-like interactions that can arise in puckered rings. sapub.org Theoretical models can predict the lowest energy conformation by calculating the relative energies of all possible structures. researchgate.net
Table 1: General Conformational Parameters of 1,3-Dioxolane Rings
| Conformation | Symmetry | Key Feature | Relative Stability |
|---|---|---|---|
| Envelope | Cs | Four atoms are coplanar, one is not. | Often a low-energy conformation or transition state. |
| Twist (Half-Chair) | C2 | No three atoms are coplanar. | Typically the global energy minimum. |
This table presents generalized data for the parent 1,3-dioxolane ring; specific substituent effects will alter the energy landscape.
Electronic Structure Analysis of the Azido (B1232118) Group and Its Influence on Reactivity
The azido group (–N3) is a key functional moiety whose reactivity is governed by its unique electronic structure. It is a linear, 1,3-dipole with two contiguous N-N bonds of different lengths and a concentration of electron density at the terminal nitrogen atom. Theoretical calculations on simple organic azides like methyl azide (B81097) and 3'-azido-3'-deoxythymidine (AZT) provide insight into the electronic properties applicable to 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane. mdpi.com
The azide is best represented by a resonance hybrid of two principal forms, which places a significant negative charge on the terminal nitrogen (Nγ) and a positive charge on the central nitrogen (Nβ). This charge distribution makes the terminal nitrogen nucleophilic and the primary site for electrophilic attack in reactions like cycloadditions. mdpi.com
Hirshfeld charge analysis, a method for partitioning electron density, confirms this charge distribution. For example, in methyl azide, the charges are distributed unevenly across the three nitrogen atoms. mdpi.com This inherent polarity is crucial for the group's participation in 1,3-dipolar cycloadditions. The bond angle of the C-N-N linkage is not 180°, and the N-N-N moiety itself can be slightly bent, with the degree of bending influenced by the steric and electronic environment of the larger molecule. mdpi.com This electronic configuration defines the azide as a "soft" nucleophile, predisposing it to react with soft electrophiles, such as the activated alkynes used in click chemistry. researchgate.netnih.gov
Table 2: Calculated Properties of the Azido Group in Model Compounds
| Property | Hydrazoic Acid (HN3) | Methyl Azide (CH3N3) | AZT |
|---|---|---|---|
| Hirshfeld Charge (Nα) | -0.05 | -0.04 | -0.04 |
| Hirshfeld Charge (Nβ) | +0.17 | +0.17 | +0.18 |
| Hirshfeld Charge (Nγ) | -0.27 | -0.27 | -0.27 |
| N-N-N Bond Angle | 171.5° | 173.2° | 173.6° |
Data adapted from a DFT-based study on azide-containing compounds, illustrating typical electronic and geometric parameters. mdpi.com
Mechanistic Pathways of Stereoselective Dioxolane Formation
The stereoselective formation of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane typically involves the acid-catalyzed reaction of a chiral precursor, (S)-3-azido-1,2-propanediol, with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane. The stereochemistry of the final product is directly inherited from the starting diol.
The mechanism proceeds through the following key steps:
Protonation: An acid catalyst protonates one of the hydroxyl groups of the diol or the carbonyl oxygen of acetone.
Nucleophilic Attack: The other hydroxyl group of the diol attacks the protonated carbonyl carbon of acetone, or one of the diol's hydroxyls attacks the carbocation formed from protonated 2,2-dimethoxypropane. This forms a hemiacetal intermediate.
Formation of an Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule. This generates a stabilized carbocation, often referred to as a dioxolanyl cation or an oxocarbenium ion intermediate.
Ring Closure: The remaining hydroxyl group on the chiral backbone performs an intramolecular nucleophilic attack on the cationic center, closing the five-membered dioxolane ring.
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the neutral 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane product.
Because the formation of the C2 acetal (B89532) carbon does not involve breaking any bonds at the C4 chiral center, the original (S) stereochemistry is retained throughout the reaction, leading to a highly stereoselective synthesis. researchgate.net
Computational Prediction of Reaction Outcomes and Selectivity
Computational chemistry serves as a powerful tool for predicting the outcomes and selectivity of chemical reactions. For stereoselective syntheses, such as those involving the formation or reaction of chiral dioxolanes, computational methods can elucidate the factors controlling diastereoselectivity and enantioselectivity. mdpi.com By calculating the energies of various transition states and intermediates along different reaction pathways, chemists can predict which product is kinetically and thermodynamically favored.
For a reaction involving 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane, computational models could be used to:
Predict Diastereoselectivity: If the molecule were to react with a prochiral reagent, new stereocenters could be formed. DFT calculations could model the transition states for the formation of each possible diastereomer. The transition state with the lower activation energy would correspond to the major product, and the calculated energy difference could be used to predict the diastereomeric ratio.
Predict Enantioselectivity: In reactions involving a chiral catalyst, computational docking and transition state modeling can explain the origin of enantioselectivity. The models would show how the chiral catalyst preferentially interacts with the substrate to favor the formation of one enantiomer over the other.
These predictive models rely on high-level quantum mechanical calculations to accurately map the potential energy surface of the reaction. The results from these studies can guide the design of new experiments and the optimization of reaction conditions to achieve higher selectivity. mdpi.com
Elucidation of Azide Reactivity Mechanisms in Click Chemistry
The azido group of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane is an ideal handle for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.com The most prominent of these reactions is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.org
The mechanism of this reaction is highly dependent on the conditions:
Thermal Cycloaddition: The uncatalyzed reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, making it unsuitable for applications requiring high specificity. organic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential click reaction. nih.gov The mechanism is believed to involve the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper center, which acts as a template, bringing the azide and alkyne into proximity and activating them for the cycloaddition. nih.gov This templating effect ensures the reaction proceeds with high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. The reaction is rapid, tolerant of a wide range of functional groups, and can often be performed in aqueous solutions. organic-chemistry.orgsigmaaldrich.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst in biological systems, a copper-free variant was developed. This reaction uses a strained cyclooctyne (B158145). The high ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. sigmaaldrich.com The mechanism is a concerted [3+2] cycloaddition, similar to the original Huisgen reaction. wikipedia.org
These click chemistry mechanisms provide a highly efficient and selective method for conjugating the 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane moiety to other molecules containing an alkyne group. researchgate.neteijppr.com
Future Research Directions and Synthetic Innovations
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. nih.gov Applying these principles to the synthesis of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane can lead to more sustainable and cost-effective manufacturing processes. unibo.it Research in this area focuses on replacing traditional reagents and solvents with more environmentally benign alternatives.
Key areas of development include:
Catalysis: The initial formation of the dioxolane ring from glycerol (B35011) or its derivatives often employs acid catalysts. Future approaches may involve the use of solid acid catalysts, which are easier to separate from the reaction mixture and can often be recycled, reducing waste. google.com
Solvent Selection: Traditional organic solvents can be replaced with greener alternatives. For instance, methyl tert-butyl ether (MTBE) has been used as a suitable solvent for multi-step "one-pot" procedures in related syntheses, minimizing the need for solvent swapping between steps. semanticscholar.org Solvent-free reaction conditions represent an ideal goal, as demonstrated in the synthesis of related dioxolane aldehydes where acetone (B3395972) served as both a reagent and the solvent. google.com
Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product. This includes exploring one-pot cascade reactions that reduce the number of intermediate purification steps, thereby saving resources and reducing waste generation. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Environmental Benefit |
|---|---|---|---|
| Dioxolane Formation | Homogeneous acid catalysts (e.g., H₂SO₄) in volatile organic solvents (VOCs). | Heterogeneous solid acid catalysts (e.g., zeolites, resins). google.com | Catalyst recyclability, reduced corrosion, easier product separation. |
| Solvent Usage | Use of chlorinated solvents or hexanes. | Solvent-free conditions or use of greener solvents like MTBE. google.comsemanticscholar.org | Reduced toxicity and environmental pollution. |
Exploration of Novel Azido-Dioxolane Derivatives
The functional handles of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane—the azide (B81097) and the protected diol—offer numerous opportunities for chemical modification to generate novel derivatives with unique properties. Research is aimed at synthesizing libraries of these new compounds for screening in various applications, from materials science to medicinal chemistry. nih.gov
The synthesis of new derivatives can be pursued through several strategies:
Amide and Ester Derivatives: The azide can be reduced to a primary amine, which can then be acylated to form a wide range of amide derivatives. ccsenet.org Similarly, modification of precursors can lead to ester functionalities. These derivatives have shown potential as antibacterial and antifungal agents in related dioxolane systems. nih.govccsenet.org
Heterocyclic Conjugates: The azide group is an excellent precursor for 1,2,3-triazoles via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This reaction allows for the facile connection of the azido-dioxolane core to other complex molecules, including other heterocyclic systems, to create novel chemical entities.
Aromatic Core Variation: In the broader context of dioxolane chemistry, derivatives featuring different aromatic core structures have been synthesized to act as modulators of multidrug resistance (MDR) in cancer therapy. nih.gov Similar strategies could be applied to create novel azido-dioxolane derivatives for biological evaluation.
Table 2: Potential Classes of Novel Azido-Dioxolane Derivatives and Their Applications
| Derivative Class | Synthetic Strategy | Potential Application |
|---|---|---|
| Amides/Esters | Reduction of azide to amine, followed by acylation. ccsenet.org | Antimicrobial agents, enzyme inhibitors. nih.gov |
| 1,2,3-Triazoles | Azide-alkyne cycloaddition ("click chemistry"). | Bio-conjugation, development of bioactive compounds. |
| Fused Heterocycles | Intramolecular cyclization reactions following azide modification. researchgate.net | Novel scaffolds for drug discovery. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages in terms of safety, reproducibility, and scalability. fu-berlin.de The integration of the synthesis of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane and its derivatives into automated flow platforms is a key area for future innovation. beilstein-journals.org
The benefits of this approach include:
Enhanced Safety: Organic azides can be thermally unstable and potentially explosive in large quantities. Flow reactors utilize very small reaction volumes at any given time, significantly mitigating the risks associated with handling these energetic compounds. fu-berlin.de
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and cleaner reaction profiles. This is particularly advantageous for multi-step syntheses. nih.gov
Automation and Scalability: Automated platforms can perform multi-step syntheses without manual intervention, accelerating the discovery and optimization of new derivatives. dntb.gov.ua Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch processes. fu-berlin.de A three-step continuous flow synthesis of 2-(azidomethyl)oxazoles has been demonstrated, highlighting the feasibility of such processes for related azido (B1232118) compounds. researchgate.net
Table 3: Hypothetical Modular Flow Platform for Azido-Dioxolane Synthesis
| Module | Function | Key Parameters |
|---|---|---|
| Reactor 1 | Dioxolane formation from a diol precursor. | Temperature, catalyst bed residence time. |
| Reactor 2 | Conversion of a hydroxyl group to a leaving group (e.g., tosylation). | Reagent stoichiometry, residence time. |
| Reactor 3 | Azide introduction via nucleophilic substitution. | Temperature, concentration of azide source. |
Expanding the Scope of Azido-Dioxolane Reactivity
The azide functional group is renowned for its diverse reactivity, which can be harnessed to create a wide array of chemical structures. researchgate.net While reactions like cycloadditions and reductions are well-established, future research aims to explore less conventional transformations and apply them in novel synthetic contexts.
Key areas for expanding reactivity include:
Cycloaddition Reactions: Beyond the common copper-catalyzed click reaction, the azide can participate in catalyst-free 1,3-dipolar cycloadditions with strained alkynes or electron-deficient alkenes, providing access to different heterocyclic scaffolds. wordpress.com
Nitrene Precursors: The azide can serve as a precursor to highly reactive nitrene intermediates upon thermal or photochemical activation. These nitrenes can undergo C-H insertion or cyclization reactions, enabling the construction of complex nitrogen-containing rings.
Rearrangement Reactions: The azide group can participate in rearrangements like the Schmidt and Curtius reactions, which are powerful tools for converting azides into amides or amines with concomitant carbon framework modifications. researchgate.net
Ligation Chemistry: Novel ligation strategies, such as the nucleic acid-templated formation of benzanilides from thioester and mercaptoaniline fragments, demonstrate how specific functionalities can be brought together to form new bonds under template control. rsc.org Adapting such advanced ligation chemistries to derivatives of the azido-dioxolane could enable its use in DNA-encoded library synthesis.
Table 4: Reactivity Profile of the Azido Group
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Scaffold |
|---|---|---|
| Reduction | H₂, Pd/C or PPh₃, H₂O | Amine |
| [3+2] Cycloaddition | Alkynes, Cu(I) catalyst or heat | 1,2,3-Triazole |
| Schmidt/Curtius Rearrangement | Acid or heat, followed by hydrolysis | Amine/Amide |
| Staudinger Ligation | Phosphine reagent | Amide |
Synergistic Applications in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net They are powerful tools in drug discovery for rapidly generating libraries of diverse molecules. nih.gov 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxolane is an ideal candidate for use as a building block in MCRs.
Potential MCR applications include:
Ugi-Azide Reaction: This four-component reaction involves an aldehyde, an amine, an isocyanide, and an azide to produce α-tetrazolyl-substituted α-amino amides. The azido-dioxolane could serve as the azide component, directly incorporating its chiral scaffold into the final product.
Passerini and Ugi Reactions: The azide can first be reduced to the corresponding amine. This amine derivative can then be used as a key component in classic MCRs like the Passerini three-component reaction or the Ugi four-component reaction, enabling the synthesis of complex peptide-like structures. ajrconline.org
Synthesis of Heterocycles: MCRs are widely used to construct diverse heterocyclic systems. mdpi.com By designing reactions where the azido-dioxolane or its amine derivative is one of the starting materials, novel and complex fused or substituted heterocycles can be accessed in a single, efficient step.
Table 5: Potential Multicomponent Reactions Involving the Azido-Dioxolane Scaffold
| MCR Name | Key Components | Role of Dioxolane Derivative | Resulting Product Scaffold |
|---|---|---|---|
| Ugi-Azide | Aldehyde, Amine, Isocyanide, Azide | Azide source | α-Aminoacyl amide with a tetrazole ring |
| Ugi (4-component) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Amine source (post-reduction) | α-Acylamino carboxamide |
| Passerini (3-component) | Aldehyde, Carboxylic Acid, Isocyanide | Amine source (post-reduction, used in subsequent step) | α-Acyloxy carboxamide |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): gloves, lab coat, goggles, and respiratory protection if volatilization occurs.
- Conduct reactions involving azides in a fume hood or glovebox to mitigate explosion risks.
- Dispose of waste via specialized chemical disposal services, avoiding contact with heavy metals or reducing agents.
- Reference safety protocols from structurally similar dioxolane derivatives (e.g., dibenzyl phosphate analogs) .
Q. Which spectroscopic techniques are recommended for confirming the stereochemical purity and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve stereochemistry at the 4(S)-position and confirm methyl/azidomethyl group integration.
- IR Spectroscopy : Identify azide (N₃) stretches (~2100 cm⁻¹) and dioxolane ring vibrations (C-O-C, 1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions).
- Cross-reference with NIST data for related dioxolane compounds to validate spectral assignments .
Q. What synthetic strategies are commonly employed for introducing the azidomethyl group into the dioxolane scaffold?
- Methodological Answer :
- Nucleophilic Substitution : React a bromomethyl or tosylmethyl intermediate with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) under inert atmospheres.
- Protection/Deprotection : Use acid-labile protecting groups (e.g., THP) during azide installation to prevent ring-opening.
- Monitor reaction progress via TLC or in-situ FTIR to detect azide formation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with high enantiomeric excess?
- Methodological Answer :
- Variables : Temperature (25–60°C), catalyst loading (5–20 mol%), solvent polarity (THF vs. acetonitrile).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and stereoselectivity.
- Use software tools (e.g., COMSOL, JMP) for simulation and DOE analysis, as highlighted in computational chemistry workflows .
Q. What computational strategies predict the reactivity of the azide group under catalytic hydrogenation or click chemistry conditions?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate transition states for azide reduction (e.g., Staudinger reaction) using DFT (B3LYP/6-31G*).
- Molecular Dynamics (MD) : Simulate solvent effects on azide stability in protic vs. aprotic environments.
- Integrate AI-driven platforms (e.g., ICReDD’s reaction path search) to prioritize experimental conditions .
Q. How to resolve discrepancies between theoretical predictions and experimental kinetic data for this compound’s thermal decomposition?
- Methodological Answer :
- Cross-Validation : Compare DSC/TGA experimental data with computational thermochemistry (e.g., Gaussian for ΔH‡ calculations).
- Error Analysis : Quantify uncertainties in DFT functional selection or basis set limitations.
- Apply Bayesian statistics to reconcile outliers, as discussed in methodological reliability frameworks .
Q. What systematic approaches ensure reproducibility in studying this compound’s catalytic applications (e.g., asymmetric synthesis)?
- Methodological Answer :
- Automated Data Logging : Use LabArchives or ELN platforms to track reagent batches and reaction parameters.
- Standardized Protocols : Pre-activate catalysts (e.g., Pd/C) under controlled H₂ pressure and temperature.
- Validate results across multiple labs using shared datasets, aligning with data integrity practices in chemical software .
Data Management and Analysis
Q. How can AI-driven tools enhance the interpretation of NMR or XRD data for this compound?
- Methodological Answer :
- Machine Learning (ML) : Train models on spectral databases to automate peak assignments (e.g., NMRShiftDB).
- Pattern Recognition : Use convolutional neural networks (CNNs) to identify crystallographic phases from XRD patterns.
- Implement tools like COMSOL Multiphysics for multi-modal data integration .
Q. What methodologies address challenges in scaling up laboratory-scale synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Process Simulation : Model heat/mass transfer in batch reactors using Aspen Plus or similar software.
- In-line Analytics : Deploy PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring.
- Optimize mixing efficiency via CFD (Computational Fluid Dynamics) to avoid racemization during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
